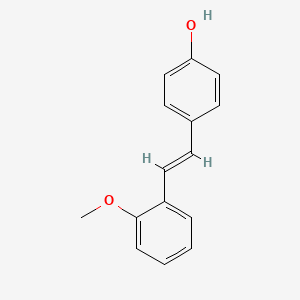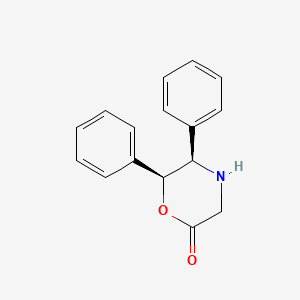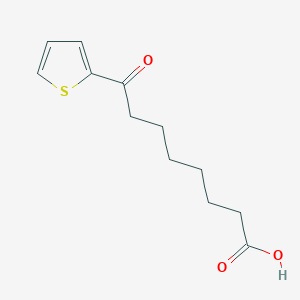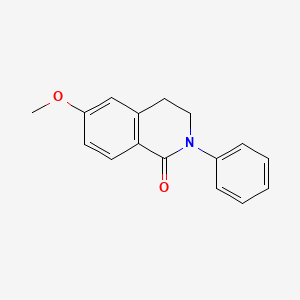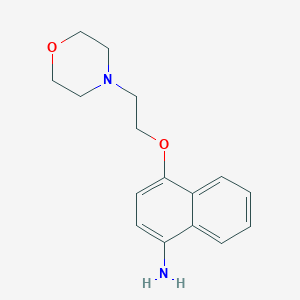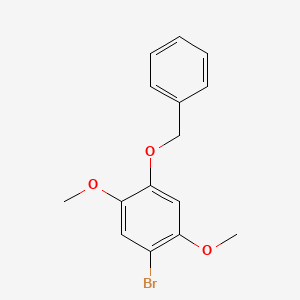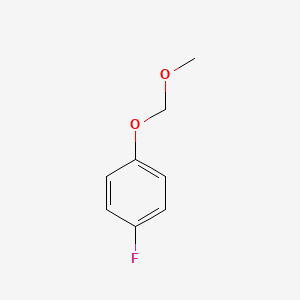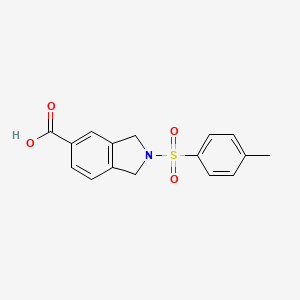
2-トシルイソインドリン-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tosylisoindoline-5-carboxylic acid is an organic compound characterized by the presence of a tosyl group attached to an isoindoline ring, which is further substituted with a carboxylic acid group
科学的研究の応用
2-Tosylisoindoline-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
Target of Action
2-Tosylisoindoline-5-carboxylic acid is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 2-Tosylisoindoline-5-carboxylic acid may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 2-Tosylisoindoline-5-carboxylic acid, may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that 2-Tosylisoindoline-5-carboxylic acid may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
2-Tosylisoindoline-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of indole derivatives, which are important in cell biology and have various biological activities . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the biochemical reactions.
Cellular Effects
The effects of 2-Tosylisoindoline-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 2-Tosylisoindoline-5-carboxylic acid, have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of signaling pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Tosylisoindoline-5-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can participate in nucleophilic acyl substitution reactions, which are crucial for its biochemical activity . These interactions often involve the formation of stable complexes with enzymes and other proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Tosylisoindoline-5-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and function, which are dependent on the stability of the compound.
Dosage Effects in Animal Models
The effects of 2-Tosylisoindoline-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral and anticancer activities. At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-Tosylisoindoline-5-carboxylic acid is involved in various metabolic pathways, including those related to the metabolism of indole derivatives. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic activity of cells.
Transport and Distribution
The transport and distribution of 2-Tosylisoindoline-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Tosylisoindoline-5-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical activity . The localization of the compound can affect its activity and function, making it an important aspect of its biochemical analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tosylisoindoline-5-carboxylic acid typically involves the reaction of isoindoline derivatives with tosyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 2-Tosylisoindoline-5-carboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
化学反応の分析
Types of Reactions
2-Tosylisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tosyl group to a thiol group.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoindoline derivatives .
類似化合物との比較
Similar Compounds
N-isoindoline-1,3-dione: Another isoindoline derivative with different substitution patterns.
Indole-3-acetic acid: A compound with a similar indole structure but different functional groups
Uniqueness
2-Tosylisoindoline-5-carboxylic acid is unique due to the presence of both a tosyl group and a carboxylic acid group on the isoindoline ring.
特性
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11-2-6-15(7-3-11)22(20,21)17-9-13-5-4-12(16(18)19)8-14(13)10-17/h2-8H,9-10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCJQXATMSQCOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
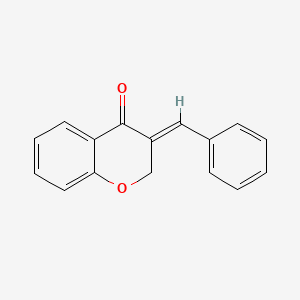
![1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide](/img/structure/B1312324.png)
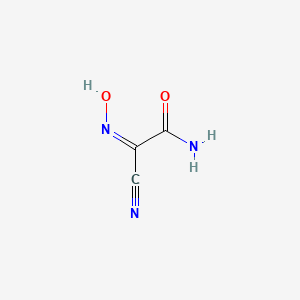
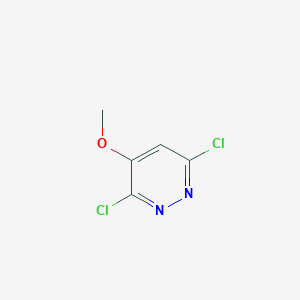
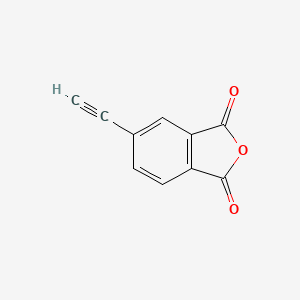
![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)
